1-Hexan-d13-ol

Übersicht

Beschreibung

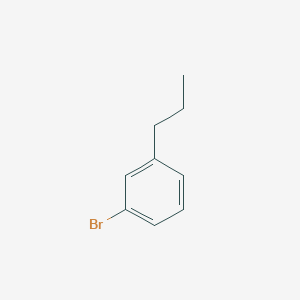

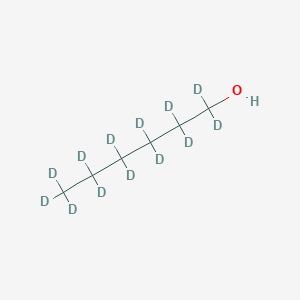

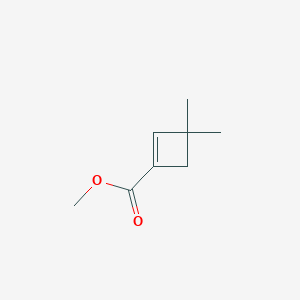

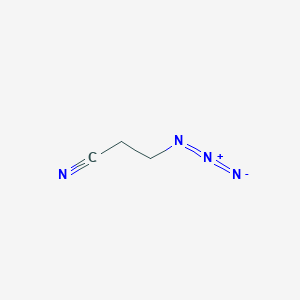

1-Hexan-d13-ol is a deuterated version of 1-Hexanol, a linear primary alcohol . It is also known as Hexyl-d13 alcohol . The molecular formula is CD3(CD2)4CD2OH .

Molecular Structure Analysis

The linear formula of 1-Hexan-d13-ol is CD3(CD2)4CD2OH . The InChI key is ZSIAUFGUXNUGDI-UTBWLCBWSA-N . The molecular weight is 115.25 .

Physical And Chemical Properties Analysis

1-Hexan-d13-ol has a boiling point of 156.5°C, a melting point of -52°C, and a density of 0.918 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Anaerobic Metabolism in Bacteria

A study by Rabus et al. (2001) focused on the anaerobic oxidation of n-alkanes, including n-hexane, in a novel type of denitrifying bacterium. This research found that during growth on n-hexane, the bacterium produced (1-methylpentyl)succinate (MPS) under anaerobic conditions, indicating that the 1-methylpentyl side chain in MPS directly originates from n-hexane. This discovery contributes significantly to understanding the biochemical pathways involved in the anaerobic metabolism of alkanes in bacteria (Rabus et al., 2001).

Vapor Pressures and Thermophysical Properties

Štejfa et al. (2015) conducted a thermodynamic study on selected unsaturated alcohols, including hexan-1-ol, to measure their vapor pressures using the static method. This research offers valuable data on the environmental behavior of these compounds and their interactions with atmospheric components (Štejfa et al., 2015).

Photoinduced Isomerization in Alkyl Radicals

Research by Takada et al. (1997) explored the photoinduced isomerization of hexyl radicals at low temperatures, revealing insights into the behavior of these radicals under specific conditions, which is crucial for understanding chemical reactions in cold environments (Takada et al., 1997).

Organo-selenium Induced Radical Ring-Opening Intramolecular Cyclization

Miao and Huang (2009) studied the intramolecular alkylation and cyclization of certain compounds mediated by organo-selenium reagents, providing insights into new synthetic methods for complex organic compounds (Miao & Huang, 2009).

Azabicyclo[3.1.0]hexane-1-ols in Asymmetric Synthesis

Jida et al. (2007) explored the use of Azabicyclo[3.1.0]hexane-1-ols for the asymmetric synthesis of pharmacologically active products. This research is significant in the field of medicinal chemistry for developing new drugs (Jida, Guillot, & Ollivier, 2007).

Spectroscopic Analysis of Alkamides

Chain et al. (2017) characterized N-(3,4-dimethoxybenzyl)-hexadecanamide using various spectroscopic techniques. This study contributes to the understanding of the structural and electronic properties of similar compounds (Chain et al., 2017).

Isotopic Studies of Alkane Metabolism

Davidova et al. (2005) used isotopically labeled alkanes to study their metabolism in a sulfate-reducing bacterial culture. This research enhances our understanding ofthe biochemical pathways involved in the metabolism of alkanes, which is crucial for applications in bioremediation and microbial energy production (Davidova et al., 2005).

Precursors of 3-Mercaptohexan-1-ol in Wine

Roland et al. (2010) synthesized an isotopically labelled compound, which could be a precursor of 3-mercaptohexanol in wine. This study provides insights into the production of varietal thiols during alcoholic fermentation, crucial for understanding wine aroma (Roland et al., 2010).

Excess Volumes for Binary Mixtures

Treszczanowicz and Benson (1980) reported on the excess volumes for binary mixtures of hexan-1-ol with various n-alkanes. This research is important for understanding the thermodynamic behavior of such mixtures in industrial processes (Treszczanowicz & Benson, 1980).

Gas-Phase Oxidative Dehydrogenation of n-Hexane

Damoyi et al. (2017) conducted Density Functional Theory (DFT) modelling studies on the activation of n-hexane in the gas-phase, providing insights into the oxidative dehydrogenation of n-hexane to hexenes. This research is valuable for developing more efficient industrial chemical processes (Damoyi et al., 2017).

Copolymerization of 1-Hexene and Hexenols

Hanifpour et al. (2016) studied the copolymerization of 1-hexene and hexenols using a metallocene catalyst, revealing insights into the production of functionalized polymers, which are important in various industrial applications (Hanifpour et al., 2016).

Triggered Release of Hexanal from Encapsulated Precursors

Jash and Lim (2018) synthesized a precursor for hexanal, a compound with antimicrobial properties, and studied its release from different carriers. This research is significant for the development of active packaging materials for food preservation (Jash & Lim, 2018).

Safety and Hazards

1-Hexan-d13-ol is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and causes serious eye irritation . It is advised to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking is allowed during its handling. It is also recommended to take precautionary measures against static discharge and to wear protective gloves, protective clothing, eye protection, and face protection .

Wirkmechanismus

Target of Action

1-Hexan-d13-ol, also known as Hexyl-d13 alcohol, is a deuterated version of 1-Hexanol It’s known that 1-hexanol, the non-deuterated version, is used in the production of antiseptics, fragrances, and perfumes . Therefore, it can be inferred that 1-Hexan-d13-ol may interact with similar targets.

Mode of Action

It’s known that 1-hexanol, its non-deuterated counterpart, can cause mitochondrial respiratory uncoupling through a non-protonophoric mechanism . This suggests that 1-Hexan-d13-ol might interact with its targets in a similar manner, leading to changes in cellular respiration.

Biochemical Pathways

It’s known that 1-hexanol can cause mitochondrial respiratory uncoupling . This implies that 1-Hexan-d13-ol might affect similar biochemical pathways, potentially influencing cellular respiration and energy production.

Pharmacokinetics

The use of deuterated compounds like 1-hexan-d13-ol in drug development is known to potentially affect the pharmacokinetics and metabolic characteristics of the drug .

Result of Action

Based on the known effects of 1-hexanol, it can be inferred that 1-hexan-d13-ol might influence cellular respiration and energy production .

Action Environment

It’s known that the physical properties of 1-hexan-d13-ol, such as its boiling point and density , could potentially be influenced by environmental conditions such as temperature and pressure.

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIAUFGUXNUGDI-UTBWLCBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583730 | |

| Record name | (~2~H_13_)Hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexan-d13-ol | |

CAS RN |

204244-84-8 | |

| Record name | (~2~H_13_)Hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 204244-84-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)

![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B1339704.png)